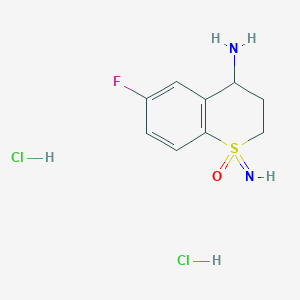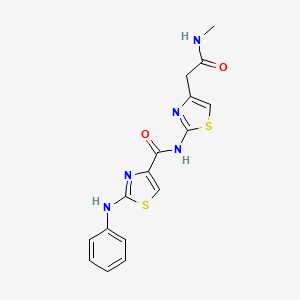
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound that features a benzamide core substituted with a trifluoromethoxy group and a pyridine ring attached to a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethoxybenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives and heterocyclic compounds with pyridine and thiophene moieties. Examples include:
- N-(pyridin-3-ylmethyl)-3-(trifluoromethoxy)benzamide
- N-(thiophen-2-ylmethyl)-3-(trifluoromethoxy)benzamide
- N-((2-(pyridin-3-yl)phenyl)methyl)-3-(trifluoromethoxy)benzamide
Uniqueness
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. The trifluoromethoxy group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-14-6-1-4-12(10-14)17(24)23-11-13-5-2-8-22-16(13)15-7-3-9-26-15/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGKMUDYXHHRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B2721273.png)
![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)
![4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine](/img/structure/B2721278.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)


![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)
![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)
![N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2721289.png)


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine](/img/structure/B2721293.png)

